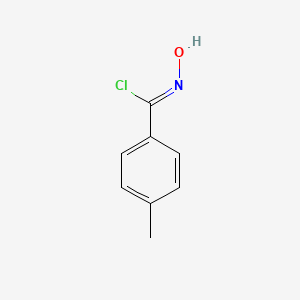

N-Hydroxy-4-methylbenzimidoyl chloride

Description

N-Hydroxy-4-methylbenzimidoyl chloride (CAS: 36288-37-6) is a substituted benzimidoyl chloride derivative characterized by a hydroxylamine group (-NOH) and a para-methyl substituent on the benzene ring. Its molecular formula is C₈H₈ClNO, with a molecular weight of 185.61 g/mol . Structurally, it adopts a (Z)-configuration due to the presence of the hydroxylamine group, as confirmed by NMR spectroscopy (¹H NMR: δ 8.43 ppm for the hydroxyl proton; ¹³C NMR: δ 141.3 ppm for the imine carbon) .

This compound serves as a key intermediate in mechanochemical reactions. For example, under solvent-free ball-milling conditions, it reacts with Oxone (a triple potassium salt oxidant) and sodium carbonate to yield 4-methylbenzaldehyde in 78% yield.

Properties

IUPAC Name |

(1Z)-N-hydroxy-4-methylbenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLYVEMDVAPUMV-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36288-37-6 | |

| Record name | N-hydroxy-4-methylbenzene-1-carbonimidoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The reactivity and physical properties of N-hydroxybenzimidoyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of N-hydroxy-4-methylbenzimidoyl chloride and its analogs:

Key Observations :

- Electronic Effects : The 4-nitro derivative exhibits enhanced electrophilicity at the imidoyl chloride group due to the electron-withdrawing nitro substituent, making it more reactive toward nucleophilic attack compared to the 4-methyl analog . In contrast, the 4-methoxy group (electron-donating) reduces reactivity, necessitating harsher reaction conditions .

- Synthetic Utility: The 4-methyl derivative is uniquely effective in mechanochemical reactions due to its balance of steric bulk and electronic properties, enabling efficient aldehyde formation under ball-milling .

- Physical State : While the 4-methyl and 4-nitro derivatives are solids, the 4-methoxy analog is often liquid at room temperature, reflecting differences in intermolecular forces .

Reactivity in Mechanochemical Reactions

The 4-methyl derivative demonstrates distinct reactivity compared to other analogs:

- Oxone Dependency : Transformation to 4-methylbenzaldehyde requires Oxone as an oxidant, suggesting a radical-mediated pathway . Similar mechanisms are hypothesized for the 4-nitro derivative but remain untested.

Analytical Characterization

- NMR Spectroscopy : The 4-methyl derivative’s ¹H NMR spectrum shows a distinctive singlet at δ 2.39 ppm for the methyl group, absent in other analogs .

- Collision Cross-Section (CCS) : The 4-nitro derivative’s CCS (predicted via computational methods) is 145 Ų, reflecting its planar geometry and nitro group polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.